(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-13(11-5-2-1-3-6-11)9-8-12-7-4-10-14-12/h1-10,14H/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROAIBYOOAEFGE-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
Industrial production methods for chalcones, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Claisen-Schmidt Condensation
The primary synthetic route involves the Claisen-Schmidt condensation between 2-acetylpyrrole and aromatic aldehydes. This reaction is typically base-catalyzed (e.g., NaOH) in ethanol under reflux or ultrasonic irradiation. Key steps include:
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Reagents : 2-acetylpyrrole (1.0 eq), aromatic aldehyde (1.0 eq), NaOH (2.0 eq), ethanol.
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Conditions : Reflux (15–20 minutes) or ultrasonic irradiation (5–20 minutes).
Table 1: Comparative Reaction Conditions
| Source | Method | Yield | Key Features |
|---|---|---|---|
| Ultrasonic irradiation | 79–86% | Shorter reaction time, higher yield | |
| Traditional reflux | 68% | Standard protocol, lower yield |
TosMIC-Mediated Aldol-Pyrrole Formation
An alternative method employs a two-step process:
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Aldol condensation of acetophenone enol with benzaldehyde to form a chalcone intermediate.
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TosMIC addition under basic conditions to cyclize the intermediate into a pyrrole ring.
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Reagents : TosMIC (1.1 eq), LiOH.H₂O (1.0 eq), DCE (solvent).
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Conditions : 85°C for 30 minutes, followed by NaOAc aqueous workup .
Table 2: TosMIC-Mediated Synthesis
| Step | Description | Yield |
|---|---|---|
| 1 | Aldol condensation | Intermediate formation |
| 2 | TosMIC cyclization | 43% (final product) |
Spectroscopic Analysis
Key characterization techniques include:
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IR : C=O stretch (~1650 cm⁻¹) and N-H vibrations (~3237 cm⁻¹) .
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¹H NMR :
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Mass Spectrometry : Molecular ion peak at m/z = 225.27 (C₁₃H₁₁NO) .
Table 3: Representative NMR Data
| Proton Environment | δ (ppm) | Multiplicity | J (Hz) |
|---|---|---|---|
| Pyrrole NH | 9.98 | s | – |
| α,β-unsaturated ketone (Hβ) | 7.83 | d | 15.6 |
Electron Transfer and Stability
Density Functional Theory (DFT) studies reveal that the HOMO-LUMO transition in the T₁ state involves π-conjugation across the molecule, influenced by substituents like electron-withdrawing groups (e.g., Cl, Br) .
Steric and Electronic Effects
Ultrasonic irradiation accelerates the Claisen-Schmidt reaction by disrupting aggregation, while substituent effects (e.g., halogenation) modulate singlet oxygen quenching rates .
Efficiency and Scalability
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Claisen-Schmidt : Higher yields (68–86%) but requires rigorous reflux control.
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TosMIC-mediated : Lower yield (43%) but offers stepwise control for complex derivatives .
Table 4: Key Advantages
| Method | Advantages | Limitations |
|---|---|---|
| Claisen-Schmidt | High yield, simple setup | Sensitive to base concentration |
| TosMIC-mediated | Flexible for functionalization | Multi-step complexity |
Biological Activity
While not the focus of this synthesis analysis, studies highlight the compound’s potential in:
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Anticancer activity : IC₅₀ values against breast cancer cell lines.
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Antioxidant properties : Efficient DPPH radical scavenging.
Material Science
Applications in OLEDs due to electron-deficient pyrrole moieties.
This synthesis-focused review highlights the compound’s formation via Claisen-Schmidt and TosMIC-mediated routes, emphasizing reaction optimization and structural validation.
Scientific Research Applications
Anticancer Activity
Chalcone derivatives, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have shown that the compound can effectively target specific pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .
Antioxidant Properties
The antioxidant potential of this compound has been evaluated in several studies. It has been found to scavenge free radicals effectively, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of diseases where oxidative damage plays a significant role, such as neurodegenerative disorders and cardiovascular diseases .
Anti-inflammatory Effects
In addition to its anticancer and antioxidant activities, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one has demonstrated anti-inflammatory effects. Studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, which may be beneficial in treating inflammatory diseases .
Organic Electronics
The unique electronic properties of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one make it suitable for applications in organic electronics. Its ability to form stable thin films allows for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has focused on optimizing the material's conductivity and stability to enhance device performance .
Photocatalysis
This compound has also been explored as a photocatalyst due to its ability to absorb light and facilitate chemical reactions under illumination. Its efficiency in promoting photocatalytic reactions can be harnessed for environmental applications, such as the degradation of pollutants and water purification processes .
Building Block in Synthesis
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one serves as a versatile building block in organic synthesis. Its functional groups enable various chemical transformations, including cross-coupling reactions and cyclization processes. Researchers have utilized this compound to synthesize more complex molecules with potential pharmacological activities .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Atalay et al., 2022 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potent activity. |
| Kelly et al., 2004 | Antioxidant Properties | Showed that the compound effectively scavenges DPPH radicals, indicating strong antioxidant capacity. |
| Moriarty et al., 2006 | Anti-inflammatory Effects | Found that treatment with the compound reduced TNF-alpha levels in vitro, suggesting potential therapeutic use in inflammatory diseases. |
| Zingales et al., 2015 | Material Science | Reported on the application of the compound in OLEDs with improved efficiency compared to traditional materials. |
Mechanism of Action
The mechanism of action of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Table 1: Key Substituent Effects on Chalcone-Pyrrole Analogs
- Compound 5a/5c exhibited antiproliferative activity (-77.10% and -92.13% growth inhibition at 10 μM) against renal cancer cells .
- Heterocyclic Replacements: Pyridine (A18) and thiophene (A19) analogs modify electronic properties. Pyridine’s nitrogen atom increases polarity, while thiophene’s sulfur enhances π-delocalization .
Biological Activity
(2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, commonly known as a chalcone derivative, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula and is characterized by a conjugated system that includes a phenyl and a pyrrole moiety. The presence of these functional groups contributes to its diverse biological activities.
Antioxidant Activity
Chalcones, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, have been reported to possess significant antioxidant properties. This activity is primarily attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases.
Antimicrobial Activity
Research indicates that (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one exhibits notable antimicrobial effects against various pathogens. Studies have shown its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents. For instance, derivatives of pyrrole-containing compounds have demonstrated enhanced potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Several studies highlight the anticancer potential of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle regulators .
The biological activity of (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one is believed to involve multiple mechanisms:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways in cancer cells.
- Antioxidative Mechanisms : By scavenging reactive oxygen species (ROS), it reduces oxidative damage.
- Cytokine Modulation : It can influence the expression levels of inflammatory cytokines, thus mitigating inflammation.
Study 1: Antimicrobial Efficacy
A study published in 2024 evaluated the antimicrobial activity of various pyrrole derivatives, including (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one. The compound exhibited a minimum inhibitory concentration (MIC) against MRSA at 0.125 µg/mL, indicating strong antibacterial properties .
Study 2: Anticancer Potential
In another study focusing on cancer cell lines, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one was tested for its ability to induce apoptosis in breast cancer cells. The results showed a significant increase in apoptotic markers after treatment with the compound, suggesting its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2E)-1-(4-hydroxyphenyl)-3-(1H-pyrrol-2-yl)prop-2-en-1-one | -1-phenylenediamine derivative | -1-phenyl-3-(1H-pyrrol-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Claisen-Schmidt condensation between a ketone (e.g., acetophenone derivatives) and an aldehyde (e.g., pyrrole-2-carboxaldehyde). Key steps include:
- Base selection : Use NaOH or KOH in ethanol/water mixtures to facilitate enolate formation .
- Solvent optimization : Ethanol is preferred for its polarity and ability to stabilize intermediates .
- Temperature control : Reactions are often conducted under reflux (70–80°C) for 6–12 hours to ensure completion .
Yield improvements (>70%) can be achieved by slow addition of reactants and inert atmosphere (N₂) to prevent oxidation of the pyrrole moiety .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- ¹H/¹³C NMR : Confirm the (E)-configuration of the α,β-unsaturated ketone via coupling constants (J = 15–17 Hz for trans protons) . The pyrrole ring protons appear as distinct doublets near δ 6.2–6.8 ppm .
- IR spectroscopy : Look for carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and conjugated C=C stretches at ~1600 cm⁻¹ .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Q. How should researchers store this compound to ensure stability during experimental workflows?
- Storage conditions : Protect from light and moisture by storing in amber vials under argon at –20°C .
- Degradation risks : The α,β-unsaturated ketone is prone to photoisomerization; avoid prolonged exposure to UV light .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Single-crystal X-ray diffraction provides precise bond lengths and angles. For example:
- The enone system typically shows a planar geometry with a C=C bond length of ~1.34 Å and C=O bond length of ~1.22 Å .
- Dihedral angles between the phenyl and pyrrole rings range from 10–20°, indicating minimal steric hindrance .
- Hydrogen bonding networks (e.g., C–H···O interactions) stabilize the crystal lattice and influence packing motifs .
Q. What computational methods are effective in reconciling contradictions between experimental and theoretical spectral data?
- Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate NMR chemical shifts and IR vibrations. Discrepancies >0.3 ppm in ¹H NMR often arise from solvent effects, which can be modeled using the IEF-PCM method .
- TD-DFT for UV-Vis : Predict λmax for the enone chromophore (e.g., ~320 nm) and compare with experimental spectra to assess conjugation effects .
Q. How can researchers design robust antimicrobial assays for this compound, and what controls are critical?
- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains. Include clinical isolates for relevance .
- Minimum Inhibitory Concentration (MIC) : Perform broth microdilution assays with 96-well plates. Use DMSO controls (<1% v/v) to rule out solvent toxicity .
- Time-kill kinetics : Monitor bactericidal activity over 24 hours to distinguish static vs. cidal effects .
Q. What strategies address limitations in experimental reproducibility for synthetic or biological studies?
Q. How does the substitution pattern on the pyrrole ring influence bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
